(R)-3-(Boc-amino)cyclopentanone

Catalog No.
S828835
CAS No.
225641-86-1
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Boc-amino)cyclopentanone

CAS Number

225641-86-1

Product Name

(R)-3-(Boc-amino)cyclopentanone

IUPAC Name

tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1

InChI Key

CLOXAWYNXXEWBT-SSDOTTSWSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1

Synthesis of Peptides and Amino Acid Derivatives

The presence of the "Boc" group (tert-butyloxycarbonyl) indicates (R)-3-(Boc-amino)cyclopentanone as a protected amino acid derivative. The Boc group is a common protecting group in organic chemistry used to safeguard the amino functionality (NH2) during synthesis. This protection allows for selective modification of other parts of the molecule. Researchers can utilize (R)-3-(Boc-amino)cyclopentanone as a building block for the synthesis of complex peptides and other amino acid derivatives ().

Asymmetric Catalysis

The chiral center (R) in (R)-3-(Boc-amino)cyclopentanone makes it a potential candidate for use in asymmetric catalysis. Asymmetric catalysis is a type of chemical reaction that favors the formation of one enantiomer (mirror image) of a molecule over the other. The chiral environment of (R)-3-(Boc-amino)cyclopentanone could influence the outcome of a reaction, promoting the formation of a desired enantiomer ().

Medicinal Chemistry Applications

The cyclopentanone ring and the protected amino group together provide a unique chemical scaffold. This scaffold could serve as a starting point for the design and synthesis of novel molecules with potential medicinal properties. Researchers might explore these possibilities in future studies ().

(R)-3-(Boc-amino)cyclopentanone is a chiral compound with the chemical formula C10_{10}H17_{17}NO3_3. It features a cyclopentanone structure substituted with a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound is particularly significant in synthetic organic chemistry due to its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The Boc group is widely used to protect amines during

Involving (R)-3-(Boc-amino)cyclopentanone include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can displace leaving groups in various substrates.
  • Acylation Reactions: The Boc-protected amino group allows for acylation under mild conditions, creating amides that can be further manipulated.
  • Deprotection: The Boc group can be removed using mild acidic conditions, regenerating the free amine for further reactions .

While specific biological activities of (R)-3-(Boc-amino)cyclopentanone are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the amino group suggests potential interactions with biological systems, including enzyme inhibition or receptor binding. Its role in synthesizing pharmaceuticals indicates that it may contribute to therapeutic effects in drug formulations targeting various diseases .

Several methods exist for synthesizing (R)-3-(Boc-amino)cyclopentanone:

  • Direct Boc Protection: Starting from an amine, the Boc group can be introduced using Boc anhydride or Boc carbonate in the presence of a base.
  • Cyclization Reactions: Cyclopentanone derivatives can be synthesized through cyclization of appropriate precursors, followed by amination and subsequent Boc protection.
  • Enzymatic Methods: Biocatalysis has been explored for creating chiral centers within cyclopentanone frameworks, offering a more environmentally friendly approach .

(R)-3-(Boc-amino)cyclopentanone is primarily utilized in:

  • Pharmaceutical Synthesis: It serves as an intermediate for synthesizing various drugs, particularly those targeting metabolic disorders and central nervous system conditions.
  • Organic Synthesis: The compound is employed as a building block in the synthesis of complex organic molecules and natural products.
  • Peptide Synthesis: Its ability to protect amino groups makes it valuable in peptide synthesis protocols, allowing for selective modifications .

Interaction studies involving (R)-3-(Boc-amino)cyclopentanone focus on its reactivity with biological molecules:

  • Enzyme Interactions: Investigations into how this compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator.
  • Receptor Binding Studies: Assessing its affinity for various receptors may provide insights into its pharmacological properties and therapeutic potential .

(R)-3-(Boc-amino)cyclopentanone shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(R)-3-AminocyclopentanoneContains an amino group without protectionMore reactive due to lack of protective groups
(S)-3-(Boc-amino)cyclopentanoneEnantiomer of (R)-3-(Boc-amino)cyclopentanoneSimilar properties but differing biological activity
1-AminocyclopentanoneNo protecting group; simpler structureLacks the Boc protection, making it less versatile
2-(Boc-amino)cyclopentanoneDifferent substitution positionMay exhibit different reactivity patterns

The unique feature of (R)-3-(Boc-amino)cyclopentanone lies in its chiral nature combined with the protective Boc group, which enhances its utility in selective organic transformations while minimizing side reactions. This makes it particularly valuable in pharmaceutical applications where stereochemistry is critical .

XLogP3

0.8

Wikipedia

Tert-Butyl [(1R)-3-oxocyclopentyl]carbamate

Dates

Modify: 2023-08-16

Explore Compound Types